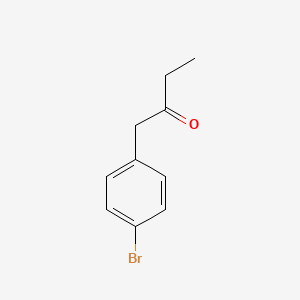
1-(4-Bromophenyl)butan-2-one
Vue d'ensemble
Description
It is a white crystalline or powdery substance with a distinctive aromatic odor . This compound is stable at room temperature and soluble in organic solvents such as ethanol and dichloromethane . It is commonly used in organic synthesis to create more complex compounds and serves as an initiator, additive, and intermediate .
Méthodes De Préparation
1-(4-Bromophenyl)butan-2-one can be synthesized through various methods. One common synthetic route involves the bromination of 4-bromophenylbutane followed by esterification under alkaline conditions . The specific reaction conditions can be adjusted based on the desired synthesis scheme . Industrial production methods typically involve large-scale bromination and esterification processes, ensuring high purity and yield .
Analyse Des Réactions Chimiques
1-(4-Bromophenyl)butan-2-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(4-Bromophenyl)butan-2-one has a wide range of scientific research applications:
Biology: Researchers use it to study the effects of brominated compounds on biological systems.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(4-Bromophenyl)butan-2-one involves its interaction with molecular targets and pathways within biological systems. The bromine atom in the compound can participate in electrophilic reactions, making it a reactive intermediate in various biochemical processes . The specific molecular targets and pathways depend on the context of its use, such as in drug development or chemical synthesis.
Comparaison Avec Des Composés Similaires
1-(4-Bromophenyl)butan-2-one can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)butan-2-one: Similar structure but with a chlorine atom instead of bromine.
1-(4-Fluorophenyl)butan-2-one: Contains a fluorine atom instead of bromine.
1-(4-Iodophenyl)butan-2-one: Features an iodine atom in place of bromine.
The uniqueness of this compound lies in its specific reactivity and applications due to the presence of the bromine atom, which imparts distinct chemical properties compared to its halogenated analogs .
Propriétés
IUPAC Name |
1-(4-bromophenyl)butan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-2-10(12)7-8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEZPNCFTZIKUEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CC1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details


Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2587761.png)
![2-(9H-Fluoren-9-ylmethoxycarbonyl)-8-thia-2-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2587765.png)
![4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B2587766.png)
![3-(2-fluorobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2587767.png)

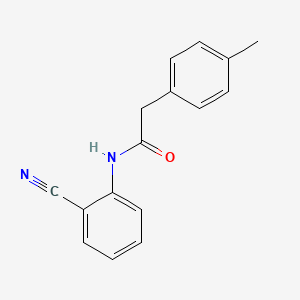
![1-[1-(4-Bromophenyl)ethyl]-3-cyclopentylurea](/img/structure/B2587772.png)
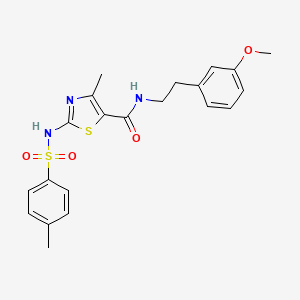
![2,4-difluoro-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide](/img/structure/B2587774.png)
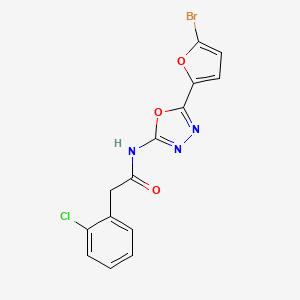
![3-{[(Tert-butyldimethylsilyl)oxy]methyl}azetidine](/img/structure/B2587777.png)
![14-(3,4-dimethylphenyl)-17-[(2-methoxyphenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene](/img/structure/B2587781.png)
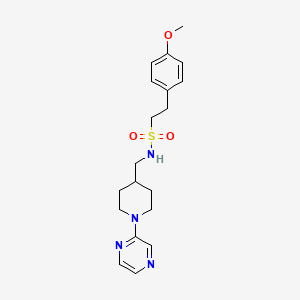
![2-{[(4-Ethylphenyl)methyl]sulfanyl}-5-(piperidin-1-ylmethyl)-1,4-dihydropyrimidin-4-one](/img/structure/B2587784.png)
